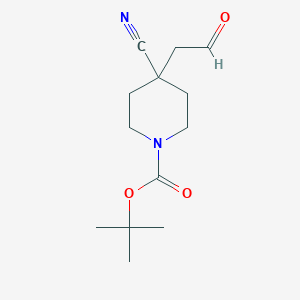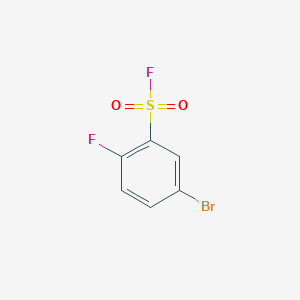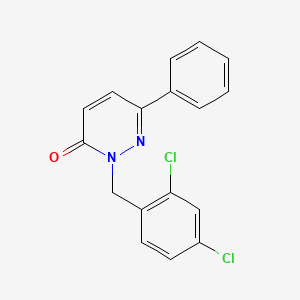![molecular formula C26H22N4O3 B2638823 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide CAS No. 956791-34-7](/img/structure/B2638823.png)
4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide" is a complex organic molecule featuring a unique structure that includes a benzoisoquinolinone moiety and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide typically involves the following steps:
Formation of the Benzoisoquinolinone Core:
Starting with a naphthalene derivative, the core is synthesized through a series of oxidation and cyclization reactions.
Reaction conditions: Use of strong oxidizing agents like potassium permanganate, followed by acidic conditions for cyclization.
Synthesis of the Pyrazole Derivative:
The pyrazole ring is formed via condensation reactions involving hydrazine and an appropriate β-diketone.
Reaction conditions: Often involves refluxing in ethanol or other suitable solvents with catalytic amounts of acid or base.
Coupling the Two Fragments:
The benzoisoquinolinone and pyrazole derivatives are then coupled using amide bond formation techniques, typically involving carboxylic acid activation (e.g., EDC, DCC) and nucleophilic attack by the amine group.
Industrial Production Methods
While the laboratory synthesis is more straightforward and geared towards research, industrial production methods would require optimization for scale, cost, and efficiency. This might involve:
Continuous Flow Chemistry: For more efficient and scalable reactions.
Catalysis: Utilizing catalysts to improve yields and reduce reaction times.
Green Chemistry Approaches: To minimize environmental impact and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at the benzoisoquinolinone ring, potentially yielding hydroxylated derivatives.
Reduction: The carbonyl groups in the benzoisoquinolinone moiety can be reduced to the corresponding alcohols.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenation agents (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
The compound is highly relevant in multiple fields:
Chemistry
Reaction Mechanisms: Studying the detailed pathways and intermediates involved in its chemical reactions.
Material Science: Potential use in creating novel materials due to its unique structure.
Biology
Biological Probes: Used to study biological pathways and interactions at a molecular level.
Enzyme Inhibition Studies: Investigating its potential as an enzyme inhibitor, particularly in pathways linked to diseases.
Medicine
Drug Design: As a lead compound for developing new therapeutic agents, especially for targeting specific diseases.
Pharmacological Research: Understanding its bioactivity and potential side effects.
Industry
Agrochemicals: Potential use in designing novel agrochemicals for crop protection.
Polymer Chemistry: Incorporation into polymer structures to confer specific properties.
Mechanism of Action
The exact mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide largely depends on its application:
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: Could modulate signaling pathways by interacting with receptors or other proteins involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)butanamide: Lacks the benzoisoquinolinone moiety, potentially altering its biological activity.
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylbutanamide: Missing the pyrazole group, which could affect its pharmacokinetic properties.
Uniqueness
The combination of a benzoisoquinolinone core with a pyrazole moiety is relatively rare, providing unique opportunities for drug design and material science applications.
Its dual functional groups allow for a diverse range of chemical reactions and potential modifications, enhancing its utility in various fields.
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide holds considerable promise in multiple scientific and industrial domains, thanks to its complex structure and versatile reactivity.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(5-methyl-2-phenylpyrazol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17-16-22(30(28-17)19-10-3-2-4-11-19)27-23(31)14-7-15-29-25(32)20-12-5-8-18-9-6-13-21(24(18)20)26(29)33/h2-6,8-13,16H,7,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJBLXNVCIFBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2638744.png)
![1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2638750.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)


![2-(2-methoxybenzamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2638755.png)
![2-CHLORO-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2638756.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2638757.png)
![(3Ar,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B2638758.png)
![3-METHOXY-N-[(2-METHOXYPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2638759.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2638761.png)
![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2638762.png)

